pVEC (Cadherin-5)

Description

BenchChem offers high-quality pVEC (Cadherin-5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pVEC (Cadherin-5) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C98H177N37O21 |

|---|---|

Molecular Weight |

2209.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C98H177N37O21/c1-15-53(10)74(133-85(146)65(31-25-39-116-98(109)110)123-82(143)62(28-22-36-113-95(103)104)122-83(144)63(29-23-37-114-96(105)106)124-87(148)68(41-51(6)7)131-92(153)75(54(11)16-2)135-93(154)76(55(12)17-3)134-89(150)69(42-52(8)9)130-79(140)60(101)40-50(4)5)91(152)126-64(30-24-38-115-97(107)108)84(145)121-61(26-18-20-34-99)81(142)125-66(32-33-73(102)137)80(141)119-56(13)77(138)128-70(43-58-45-111-48-117-58)86(147)120-57(14)78(139)129-71(44-59-46-112-49-118-59)88(149)132-72(47-136)90(151)127-67(94(155)156)27-19-21-35-100/h45-46,48-57,60-72,74-76,136H,15-44,47,99-101H2,1-14H3,(H2,102,137)(H,111,117)(H,112,118)(H,119,141)(H,120,147)(H,121,145)(H,122,144)(H,123,143)(H,124,148)(H,125,142)(H,126,152)(H,127,151)(H,128,138)(H,129,139)(H,130,140)(H,131,153)(H,132,149)(H,133,146)(H,134,150)(H,135,154)(H,155,156)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)/t53-,54-,55-,56-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,74-,75-,76-/m0/s1 |

InChI Key |

HIDNIXDASOMQLW-HRTOGYPRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

pVEC Cadherin-5 Peptide: A Technical Guide to its Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

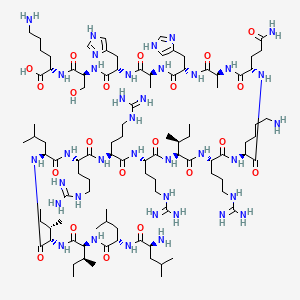

The pVEC Cadherin-5 peptide is an 18-amino acid cell-penetrating peptide (CPP) derived from the murine vascular endothelial (VE)-cadherin, also known as Cadherin-5. Specifically, it corresponds to amino acids 615–632 of the murine VE-cadherin sequence. pVEC has garnered significant interest in the scientific and pharmaceutical communities for its ability to efficiently traverse cell membranes and deliver a variety of cargo molecules into the cell interior. This technical guide provides a comprehensive overview of the pVEC peptide, including its sequence, structure, proposed mechanism of action, and relevant experimental protocols.

Peptide Sequence and Physicochemical Properties

The primary amino acid sequence of the pVEC peptide is LLIILRRRIRKQAHAHSK . It is characterized by a hydrophobic N-terminal region, a central region rich in basic amino acids, and a more hydrophilic C-terminal region. This amphipathic nature is crucial for its cell-penetrating capabilities.

| Property | Value | Reference |

| Amino Acid Sequence | LLIILRRRIRKQAHAHSK | [1] |

| Full Name | H-Leu-Leu-Ile-Ile-Leu-Arg-Arg-Arg-Ile-Arg-Lys-Gln-Ala-His-Ala-His-Ser-Lys-OH | N/A |

| Molecular Formula | C₉₈H₁₇₇N₃₇O₂₁ | N/A |

| Molecular Weight | 2209.68 g/mol | N/A |

| Purity | >95% (typically) | N/A |

Structural Characteristics

Secondary Structure: The secondary structure of pVEC is thought to be flexible and dependent on its environment. In aqueous solution, it likely exists in a random coil conformation. However, upon interaction with the cell membrane, the amphipathic nature of the peptide may induce a more ordered structure, such as an alpha-helix, which facilitates its insertion into the lipid bilayer. Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes.[2][3][4]

Key Structural Domains:

-

N-Terminal Hydrophobic Domain (LLIIL): This region is critical for the peptide's interaction with the hydrophobic core of the cell membrane.[5] Studies involving L-alanine substitutions of these hydrophobic residues have shown a significant decrease in translocation efficiency, highlighting the importance of this domain.

-

Cationic Mid-section (RRRIRK): The positively charged arginine and lysine residues in this region are thought to mediate the initial electrostatic interactions with the negatively charged components of the cell membrane, such as phospholipids and proteoglycans.

Mechanism of Cellular Uptake

The cellular uptake of pVEC is a complex process that is believed to occur through a receptor-independent mechanism. Evidence suggests that both direct translocation and endocytotic pathways may be involved.

Direct Translocation: Molecular dynamics simulations suggest a multi-stage process for direct translocation:

-

Adsorption: The cationic residues of pVEC initiate contact with the negatively charged cell surface.

-

Insertion: The hydrophobic N-terminus inserts into the lipid bilayer.

-

Translocation: The peptide then traverses the membrane, potentially through the formation of a transient pore or by inducing membrane destabilization.

Endocytosis: Studies have also shown that pVEC uptake can be partially inhibited by endocytosis inhibitors, suggesting that endocytotic pathways can contribute to its internalization. The involvement of endocytosis may be dependent on the cell type, temperature, and the nature of any conjugated cargo.

Below is a diagram illustrating the proposed mechanism of pVEC membrane translocation based on molecular dynamics simulations.

Caption: Proposed mechanism of pVEC peptide translocation across the cell membrane.

Signaling Pathways

The parent molecule, VE-cadherin, is a key component of endothelial adherens junctions and is involved in various signaling pathways that regulate cell-cell adhesion, vascular permeability, and angiogenesis. However, the pVEC peptide itself, being a small fragment, is primarily recognized for its cell-penetrating ability rather than direct involvement in these complex signaling cascades. Its uptake mechanism is largely considered to be receptor-independent, and there is currently limited evidence to suggest that pVEC alone triggers specific downstream signaling events upon entering the cell. The primary focus of pVEC research is its utility as a delivery vector.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of pVEC

A common method for synthesizing pVEC is through automated solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine in DMF (20%)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) to the deprotected resin using a coupling agent like HBTU/HOBt and DIPEA in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the pVEC sequence.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Cellular Uptake Assay using Flow Cytometry

This protocol outlines a general procedure for quantifying the cellular uptake of a fluorescently labeled pVEC peptide.

Materials:

-

Fluorescently labeled pVEC (e.g., FITC-pVEC)

-

Cell line of interest (e.g., human aortic endothelial cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed the cells in a multi-well plate and culture until they reach the desired confluency.

-

Peptide Incubation: Replace the culture medium with fresh medium containing the desired concentration of FITC-pVEC. Incubate for a specific time period (e.g., 1-4 hours) at 37°C.

-

Washing: Remove the peptide-containing medium and wash the cells multiple times with cold PBS to remove non-internalized peptide.

-

Cell Detachment: Detach the cells from the plate using Trypsin-EDTA.

-

Sample Preparation: Resuspend the cells in PBS and transfer them to flow cytometry tubes.

-

Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the FITC channel to quantify the amount of internalized peptide.

The following diagram illustrates a typical workflow for evaluating a pVEC-cargo conjugate.

Caption: A generalized workflow for the development and testing of pVEC-cargo conjugates.

Quantitative Data

The cellular uptake of pVEC has been quantified in various cell lines. The efficiency of internalization can be influenced by factors such as the cell type, peptide concentration, and the nature of the cargo.

| Cell Line | Peptide Concentration (µM) | Incubation Time (h) | Relative Uptake Efficiency | Reference |

| Human Aortic Endothelial Cells | 10 | 1 | +++ | |

| Murine Brain Endothelial Cells | 10 | 1 | ++++ | |

| Bowes Melanoma Cells | 10 | 1 | +++ | |

| Triticale Mesophyll Protoplasts | N/A | N/A | Lower than Transportan |

Relative uptake efficiency is denoted by '+' signs for qualitative comparison.

Conclusion

The pVEC Cadherin-5 peptide is a potent cell-penetrating peptide with significant potential as a vehicle for intracellular drug delivery. Its well-defined sequence, amphipathic nature, and efficient, receptor-independent mechanism of uptake make it an attractive tool for researchers and drug development professionals. A thorough understanding of its structural characteristics and the protocols for its synthesis and evaluation are essential for harnessing its full therapeutic potential. Further research into its precise interactions with the cell membrane and potential for targeted delivery will continue to expand its applications in medicine and biotechnology.

References

- 1. VE-cadherin-derived cell-penetrating peptide, pVEC, with carrier functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 5. Structure-activity relationship study of the cell-penetrating peptide pVEC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VE-Cadherin (Cadherin-5): Discovery, Origin, and Core Functions

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of Vascular Endothelial (VE)-cadherin, also known as Cadherin-5 or CD144. It details the seminal discoveries that led to its identification as a crucial endothelium-specific adhesion molecule. The document outlines its molecular characteristics, provides quantitative data on its properties, and describes in detail the experimental protocols used for its study. Furthermore, it illustrates the core signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in vascular biology and drug development.

Discovery and Origin

Vascular Endothelial (VE)-cadherin is a strictly endothelial-specific adhesion molecule that plays a vital role in the formation and maintenance of the vascular system.[1][2] Its discovery was a significant milestone in understanding the molecular basis of endothelial cell-cell junctions.

The journey to identify VE-cadherin began with the broader characterization of cadherins, a major family of calcium-dependent adhesion molecules.[1] In the early 1990s, the laboratory of Elisabetta Dejana was investigating endothelial cell-cell junctions.[3] Using a monoclonal antibody approach, they identified an endothelial cell contact protein, initially termed "7B4 antigen".[1] Concurrently, a reverse transcription-polymerase chain reaction (RT-PCR) approach aimed at discovering new cadherins identified a novel cadherin, originally named cadherin-5.

Subsequent work, including peptide sequencing of the 7B4 antigen, revealed it to be identical to the protein encoded by the cadherin-5 cDNA. The functional significance of this newly discovered molecule was demonstrated by transfecting its cDNA into non-adhesive Chinese hamster ovary (CHO) cells. The transfected cells gained the ability to aggregate in a calcium-dependent manner, confirming its function as a cell adhesion molecule. This led to it being renamed VE-cadherin to reflect its specific expression and function in the vascular endothelium.

The cloning of murine VE-cadherin cDNA further solidified its endothelial specificity, showing its expression at the earliest stages of vascular development in mouse embryos (E7.5). Gene knockout studies in mice were pivotal in establishing its essential role; mice deficient in VE-cadherin died at midgestation due to severe vascular malformations, demonstrating its indispensability for the organization and maturation of the vascular system. These foundational studies established VE-cadherin as a master regulator of endothelial cell contact integrity, vascular permeability, and angiogenesis.

Quantitative Data

The following tables summarize key quantitative data for human VE-cadherin.

Table 1: Molecular Characteristics of Human VE-Cadherin

| Property | Value | References |

| Protein Name | Vascular Endothelial Cadherin (VE-cadherin) | |

| Alternate Names | Cadherin-5, CD144, 7B4 antigen | |

| Gene Name | CDH5 | |

| Molecular Weight (Predicted) | ~88 kDa | |

| Molecular Weight (Observed, Glycosylated) | ~125-135 kDa | |

| Structure | Transmembrane protein with 5 extracellular cadherin (EC) domains, a transmembrane segment, and a cytoplasmic tail. |

Table 2: Binding and Kinetic Properties

| Property | Value | Method | References |

| Binding Type | Homophilic, Ca²⁺-dependent | Cell Aggregation Assays | |

| Dissociation Constant (KD) for trans interaction | ~0.8 x 10⁻⁴ M (low affinity) | Mobility Shift Assay / Affinity Chromatography | |

| Surface Concentration (mouse microvascular endothelial cells) | ~5 x 10³ dimers/µm² | Immunosignal Analysis |

Signaling Pathways

VE-cadherin is not merely a structural protein; it is a critical signaling hub that integrates extracellular cues to regulate endothelial cell behavior. It forms a complex with cytoplasmic proteins called catenins (p120-catenin, β-catenin, and plakoglobin), which link the cadherin to the actin cytoskeleton and participate in signaling cascades.

3.1. The Core VE-Cadherin Adhesion Complex

The fundamental unit of endothelial adherens junctions is the VE-cadherin-catenin complex. VE-cadherin molecules on adjacent cells form trans dimers through their extracellular domains, mediating cell-cell adhesion. The cytoplasmic tail of VE-cadherin binds directly to p120-catenin and either β-catenin or plakoglobin. These, in turn, bind to α-catenin, which links the entire complex to the actin cytoskeleton. This connection is crucial for the stability and integrity of the endothelial barrier.

References

An In-depth Technical Guide to the Placental VE-Cadherin (pVEC)/Cadherin-5 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Placental Vascular Endothelial-Cadherin (pVEC), also known as Cadherin-5, signaling pathway. It details the core interactions, downstream effects, and the critical role of this pathway in both vascular endothelium and placental development. This document includes quantitative data on protein interactions, detailed experimental protocols for studying the pathway, and visualizations of the key signaling cascades and experimental workflows.

Introduction to VE-Cadherin (Cadherin-5)

Vascular Endothelial-Cadherin (VE-cadherin or CDH5) is a strictly endothelial-specific adhesion molecule that plays a crucial role in the formation and maintenance of adherens junctions between endothelial cells.[1][2][3] These junctions are vital for controlling vascular permeability and are integral to processes such as angiogenesis, inflammation, and vascular homeostasis.[1][2] Beyond its structural role, VE-cadherin is a key signaling molecule that modulates the activity of growth factor receptors and intracellular signaling cascades to control cell proliferation, survival, and migration.

Interestingly, VE-cadherin is also expressed by invasive trophoblasts during placental development. In this context, it mediates the interaction between fetal trophoblasts and the maternal spiral artery endothelium, a process essential for proper placental formation and maternal-fetal circulation. Dysregulation of VE-cadherin in trophoblasts has been implicated in pregnancy complications such as preeclampsia.

Core Signaling Interactions of the VE-Cadherin Pathway

The VE-cadherin signaling nexus is centered around its cytoplasmic tail, which interacts with a host of regulatory proteins. These interactions are fundamental to transducing signals from the cell exterior to the interior, thereby dictating cellular responses.

The VE-Cadherin/Catenin Complex

The cornerstone of the VE-cadherin signaling platform is its association with the armadillo family of proteins, namely β-catenin , plakoglobin (γ-catenin) , and p120-catenin (p120ctn) .

-

β-catenin and Plakoglobin: These proteins bind to the distal catenin-binding domain of the VE-cadherin cytoplasmic tail. They serve as a bridge to the actin cytoskeleton via α-catenin , thus anchoring the adherens junction to the cell's structural framework. This linkage is critical for the establishment of strong, stable cell-cell adhesion.

-

p120-catenin: p120ctn binds to the juxtamembrane domain of VE-cadherin. A primary role of p120ctn is to stabilize VE-cadherin at the cell surface by masking an endocytosis signal, thereby preventing its internalization and subsequent degradation. This regulation of VE-cadherin turnover is crucial for maintaining junctional integrity.

Crosstalk with Receptor Tyrosine Kinases (RTKs)

VE-cadherin signaling is intricately linked with growth factor receptor signaling, most notably with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) .

-

VE-cadherin and VEGFR2 Interaction: VE-cadherin and VEGFR2 are part of a mechanosensory complex at the endothelial cell junction. Evidence suggests a direct interaction between the transmembrane domains of VE-cadherin and VEGFR2, as well as VEGFR3. This association is crucial for modulating VEGFR2 activity. In confluent, quiescent endothelial cells, VE-cadherin sequesters VEGFR2 at the cell membrane, which can lead to its dephosphorylation and attenuation of downstream signaling, thus contributing to contact inhibition of cell growth.

Regulation by Tyrosine Kinases and Phosphatases

The phosphorylation state of VE-cadherin and its associated catenins is a critical regulatory mechanism for junctional stability and signaling.

-

Src Family Kinases (SFKs): Src is a key kinase that phosphorylates the VE-cadherin cytoplasmic tail. Upon stimulation by factors like VEGF, Src is activated and phosphorylates specific tyrosine residues on VE-cadherin, notably Tyr685 , Tyr658 , and Tyr731 . Phosphorylation at these sites can lead to the disassembly of the VE-cadherin/catenin complex, weakening of cell-cell adhesion, and an increase in vascular permeability.

-

C-terminal Src Kinase (Csk): As a negative regulator of Src, Csk can bind to phosphorylated Tyr685 of VE-cadherin, leading to the inhibition of cell proliferation, which is a key aspect of contact inhibition.

-

Phosphatases: The activity of tyrosine phosphatases, such as DEP-1/CD148, is important for maintaining VE-cadherin in a dephosphorylated state in stable junctions, thereby promoting barrier function.

Downstream Signaling Cascades

Activation of the VE-cadherin signaling pathway triggers several downstream cascades that regulate key cellular processes.

PI3K/Akt Pathway and Transcriptional Regulation

VE-cadherin clustering and signaling can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This has significant consequences for gene transcription, primarily through the regulation of the Forkhead box protein O1 (FoxO1) transcription factor. Activated Akt phosphorylates FoxO1, leading to its inactivation and exclusion from the nucleus, thereby altering the expression of genes involved in cell cycle progression and apoptosis.

Rac1 and Cytoskeletal Dynamics

The interaction of p120ctn with VE-cadherin is also linked to the regulation of small GTPases, particularly Rac1 . p120ctn can modulate Rac1 activity, which in turn influences the organization of the actin cytoskeleton and the dynamics of cell spreading and migration.

Role in Placental Development: Trophoblast Invasion

In the placenta, invasive trophoblasts express VE-cadherin, which facilitates their migration and invasion into the maternal decidua and the remodeling of spiral arteries. This process, termed endovascular invasion, is critical for establishing adequate maternal blood flow to the placenta. VE-cadherin on trophoblasts is thought to interact with endothelial VE-cadherin on the maternal spiral arteries, aiding in the displacement of endothelial cells by the invading trophoblasts.

Quantitative Data on pVEC/Cadherin-5 Interactions

The following tables summarize the available quantitative data for key interactions within the VE-cadherin signaling pathway.

Table 1: VE-Cadherin Homophilic Interaction Affinity

| Interacting Molecules | Method | Dissociation Constant (KD) | Source |

| Human VE-cadherin EC1-5 | Analytical Ultracentrifugation (AUC) | 1.6 - 42.2 µM | |

| Chicken VE-cadherin EC1-5 | Analytical Ultracentrifugation (AUC) | 1.6 - 42.2 µM |

Note: The affinity of VE-cadherin homodimerization is noted to be 20- to 150-fold stronger than that of type I cadherins.

Table 2: Key Phosphorylation Sites on VE-Cadherin

| Phosphorylation Site | Kinase | Biological Effect | Source |

| Tyrosine 685 (Y685) | Src | VEGF-induced phosphorylation, critical for endothelial cell migration. Binding site for Csk. | |

| Tyrosine 658 (Y658) | Src | Phosphorylation can impair p120ctn binding and increase permeability. | |

| Tyrosine 731 (Y731) | Src | Implicated in the regulation of endothelial junctions. |

Table 3: VE-Cadherin Interactome Summary from Proteomics

| Protein Category | Examples of Interacting Proteins | Putative Function in Pathway | Source |

| Adhesion & Cytoskeleton | α-actinin, Filamin, Vinculin, α2β1 integrin, αV integrin | Linkage to actin cytoskeleton, mechanotransduction, crosstalk with cell-matrix adhesion | |

| Signaling Molecules | Src, Csk, PI3K, Grb2, SHP-1, SHP-2 | Regulation of phosphorylation, downstream signal transduction | |

| Trafficking & Endocytosis | Clathrin, ARF6, Exocyst complex | Regulation of VE-cadherin internalization and recycling | |

| Transcription Regulation | Kaiso (via p120ctn) | Nuclear signaling and gene expression |

Note: This table represents a selection of proteins identified in proximity proteomics studies of the cadherin interactome. The full interactome is extensive and context-dependent.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a typical experimental workflow for studying VE-cadherin interactions.

Core VE-Cadherin Signaling Pathway

Caption: Core VE-Cadherin signaling pathway at the endothelial adherens junction.

Experimental Workflow: Co-Immunoprecipitation

Caption: A typical workflow for Co-Immunoprecipitation of VE-Cadherin.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the VE-cadherin signaling pathway.

Co-Immunoprecipitation (Co-IP) of VE-Cadherin

Objective: To isolate VE-cadherin and its interacting proteins from cell lysates.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant trophoblast cell line.

-

Lysis Buffer: 1% Nonidet P-40, 150 mM NaCl, 20 mM Tris-HCl (pH 8.0), supplemented with protease and phosphatase inhibitor cocktails.

-

Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40).

-

Primary Antibody: Rabbit or mouse anti-VE-cadherin antibody.

-

Control Antibody: Normal rabbit or mouse IgG.

-

Protein A/G magnetic beads or agarose beads.

-

Elution Buffer: Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer.

Procedure:

-

Cell Culture and Lysis:

-

Culture HUVECs to confluency.

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice with Lysis Buffer for 30 minutes.

-

Scrape cells and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Pre-clearing:

-

Incubate the cell lysate with normal IgG and Protein A/G beads for 1 hour at 4°C on a rotator.

-

Pellet the beads by centrifugation and collect the supernatant. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the primary anti-VE-cadherin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation. A parallel sample with control IgG should be prepared.

-

-

Complex Capture:

-

Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding Elution Buffer. For Western blot analysis, resuspend beads in 2x Laemmli buffer and boil for 5 minutes. For mass spectrometry, use a gentler elution method like a low-pH buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., β-catenin, p120ctn, VEGFR2).

-

For discovery of new interactors, subject the eluate to mass spectrometry analysis.

-

In Vitro Kinase Assay for Src on VE-Cadherin

Objective: To determine if the VE-cadherin cytoplasmic domain is a direct substrate for Src kinase.

Materials:

-

Recombinant active Src kinase.

-

Purified substrate: GST-fusion protein of the VE-cadherin cytoplasmic domain.

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 7 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT.

-

[γ-³²P]ATP or cold ATP.

-

SDS-PAGE and autoradiography equipment or anti-phosphotyrosine antibodies.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified VE-cadherin cytoplasmic domain substrate, recombinant active Src kinase, and Kinase Buffer.

-

-

Kinase Reaction:

-

Initiate the reaction by adding ATP (either [γ-³²P]ATP for radioactive detection or cold ATP for Western blot detection).

-

Incubate the reaction at 30°C for 30 minutes.

-

Include negative controls: a reaction without Src kinase and a reaction without the VE-cadherin substrate.

-

-

Reaction Termination:

-

Stop the reaction by adding 2x Laemmli sample buffer.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

If using [γ-³²P]ATP, dry the gel and expose it to an autoradiography film to detect the phosphorylated VE-cadherin substrate.

-

If using cold ATP, transfer the proteins to a PVDF membrane and perform a Western blot using a pan-phosphotyrosine antibody to detect phosphorylation.

-

Förster Resonance Energy Transfer (FRET) Microscopy

Objective: To visualize the direct interaction between VE-cadherin and a binding partner (e.g., VEGFR2) in living cells.

Materials:

-

Expression vectors for VE-cadherin and VEGFR2 fused to a FRET pair of fluorescent proteins (e.g., VE-cadherin-CFP and VEGFR2-YFP).

-

Cell line suitable for transfection (e.g., HEK293T or endothelial cells).

-

Fluorescence microscope equipped for FRET imaging (with appropriate filter sets and a sensitive camera).

Procedure:

-

Cell Transfection:

-

Co-transfect cells with the VE-cadherin-CFP and VEGFR2-YFP expression vectors.

-

Prepare control samples: cells expressing only VE-cadherin-CFP (donor-only) and cells expressing only VEGFR2-YFP (acceptor-only).

-

-

Cell Culture and Imaging:

-

Plate the transfected cells on glass-bottom dishes.

-

Image the cells 24-48 hours post-transfection.

-

-

FRET Image Acquisition:

-

Acquire three images for each sample:

-

Donor channel (CFP excitation, CFP emission).

-

Acceptor channel (YFP excitation, YFP emission).

-

FRET channel (CFP excitation, YFP emission).

-

-

-

FRET Analysis (Sensitized Emission Method):

-

Correct the raw FRET image for donor bleed-through and acceptor cross-excitation using the control samples.

-

Calculate the normalized FRET (nFRET) efficiency to quantify the interaction. An increase in the corrected FRET signal indicates close proximity (<10 nm) between VE-cadherin and VEGFR2, suggesting a direct interaction.

-

Trophoblast Invasion Assay (Transwell Method)

Objective: To quantify the invasive capacity of trophoblast cells in vitro.

Materials:

-

Trophoblast cell line (e.g., HTR-8/SVneo) or primary trophoblasts.

-

Transwell inserts with 8-µm pore size polycarbonate membranes.

-

Matrigel basement membrane matrix.

-

Serum-free culture medium and medium supplemented with a chemoattractant (e.g., 10% FBS or specific growth factors).

-

Cotton swabs and a fixative/staining solution (e.g., crystal violet).

Procedure:

-

Coating Inserts:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium.

-

Coat the top of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 1 hour.

-

-

Cell Seeding:

-

Harvest and resuspend trophoblast cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

-

Invasion:

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate the plate for 24-48 hours to allow for cell invasion through the Matrigel and the membrane.

-

-

Quantification:

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have invaded to the lower surface of the membrane and stain them with crystal violet.

-

Elute the stain and measure the absorbance with a plate reader, or count the number of stained cells in several fields of view under a microscope. The number of cells is proportional to their invasive capacity.

-

This guide provides a foundational understanding of the pVEC/Cadherin-5 signaling pathway and practical methodologies for its investigation. Further research will continue to unravel the complexities of this pathway and its therapeutic potential in vascular diseases and pregnancy-related disorders.

References

The Pivotal Role of VE-Cadherin (CDH5) in Endothelial Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial (VE)-cadherin, also known as Cadherin-5 or CD144, is a strictly endothelial-specific adhesion molecule that plays a central role in the biology of the vascular system.[1][2][3] Located at the adherens junctions between endothelial cells, VE-cadherin is critical for the maintenance of vascular integrity, regulation of permeability, and the dynamic processes of angiogenesis. Its function is tightly regulated through complex signaling pathways involving phosphorylation and interactions with a host of cytoplasmic proteins, most notably the catenins. Dysregulation of VE-cadherin function is implicated in a variety of pathological conditions, including chronic inflammation, tumor angiogenesis, and metastasis, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of VE-cadherin, details key experimental protocols for its study, and presents its associated signaling pathways.

Core Functions of VE-Cadherin in Endothelial Homeostasis

VE-cadherin is a cornerstone of endothelial cell-cell adhesion, forming a zipper-like structure at intercellular junctions that is essential for the barrier function of the endothelium.[4] This barrier is not static; it is dynamically regulated to allow for the passage of fluids, solutes, and leukocytes during physiological and pathological processes.

Endothelial Barrier Integrity and Permeability

The homophilic binding of VE-cadherin molecules on adjacent endothelial cells is the primary determinant of endothelial barrier integrity.[2] The strength of this adhesion is modulated by the interaction of the VE-cadherin cytoplasmic tail with the actin cytoskeleton, a linkage mediated by p120-catenin and the β-catenin/α-catenin complex. Factors that increase vascular permeability, such as vascular endothelial growth factor (VEGF) and histamine, often target VE-cadherin, leading to its phosphorylation and internalization, which weakens cell-cell adhesion and increases paracellular permeability.

Angiogenesis and Vascular Development

VE-cadherin is indispensable for the formation and remodeling of blood vessels. During angiogenesis, the dynamic regulation of VE-cadherin-mediated adhesion allows for endothelial cell migration and rearrangement. While stable VE-cadherin junctions are crucial for vessel maturation and quiescence, a transient disassembly of these junctions is necessary for the sprouting of new vessels.

The VE-Cadherin Interactome and Signaling Nexus

The cytoplasmic tail of VE-cadherin serves as a scaffold for a multitude of signaling and adaptor proteins, placing it at the heart of a complex regulatory network.

The Catenin Connection: p120-catenin and β-catenin

-

p120-catenin: This armadillo family protein binds to the juxtamembrane domain of VE-cadherin and is a critical regulator of its stability at the plasma membrane. p120-catenin binding prevents the endocytosis of VE-cadherin, thereby controlling the amount of VE-cadherin available for cell-cell adhesion.

-

β-catenin: By linking VE-cadherin to α-catenin and the actin cytoskeleton, β-catenin is essential for the formation of strong, stable adherens junctions. Beyond its structural role, β-catenin is a key component of the Wnt signaling pathway, and its sequestration at the cell membrane by VE-cadherin can modulate gene expression.

Regulation by Phosphorylation

The adhesive function of VE-cadherin is heavily regulated by phosphorylation of its cytoplasmic tail. Tyrosine and serine phosphorylation events, often triggered by growth factors like VEGF, can either strengthen or weaken cell-cell adhesion.

-

Tyrosine Phosphorylation: Src family kinases are major regulators of VE-cadherin tyrosine phosphorylation. Phosphorylation of specific tyrosine residues, such as Y658 and Y731, can disrupt the binding of p120-catenin and β-catenin, respectively, leading to increased permeability.

-

Serine Phosphorylation: VEGF can also induce the phosphorylation of serine residues, such as S665, which promotes the β-arrestin-dependent endocytosis of VE-cadherin, further contributing to junctional disassembly.

Quantitative Data on VE-Cadherin Function

The following tables summarize quantitative data from various studies on the impact of VE-cadherin manipulation on endothelial cell function.

Table 1: Effect of VE-Cadherin Modulation on Endothelial Permeability

| Experimental Condition | Assay | Quantitative Change | Reference |

| BMP6 (10 nM) treatment of HUVECs | FITC-Dextran Flux | Normalized fluorescence intensity increased to ~1.8 | |

| VEGF-165 (2 nM) treatment of HUVECs | FITC-Dextran Flux | Normalized fluorescence intensity increased to ~1.9 | |

| Thrombin treatment of HUVECs expressing K626/633R VE-cadherin mutant | FITC-Dextran (250 kDa) Permeability | Permeability increase blocked compared to WT VE-cadherin | |

| BMP6 (10 nM) stimulation of HUVECs (24h) | TEER | ~68% reduction in resistance | |

| VEGF-165 (2 nM) stimulation of HUVECs (24h) | TEER | ~68% reduction in resistance |

Table 2: VE-Cadherin Phosphorylation and Internalization

| Stimulus | Measured Parameter | Quantitative Change | Reference |

| BMP6 (10 nM) on HUVECs | Internalized VE-cadherin | 1.4-fold increase | |

| BMP6 (30 nM) on HUVECs | Internalized VE-cadherin | 2.2-fold increase | |

| VEGF-165 (2 nM) on HUVECs | Internalized VE-cadherin | 1.8-fold increase | |

| BMP6 treatment of HUVECs | Phosphorylation of VE-cadherin at Tyr685 | Quantifiable increase in signal intensity |

Table 3: VE-Cadherin Dependent Gene Expression

| Gene | Regulation by VE-Cadherin | Fold Change (UNC1999-treated vs. vehicle in mouse pups) | Reference |

| Claudin-5 | Upregulated | Not significantly changed | |

| VE-PTP | Upregulated | ~1.5 | |

| vWF | Upregulated | ~2.0 |

Key Signaling Pathways Involving VE-Cadherin

The following diagrams, rendered in Graphviz DOT language, illustrate the central signaling pathways in which VE-cadherin is a key player.

VEGF-Induced Signaling and VE-Cadherin Phosphorylation

References

- 1. VE-Cadherin: At the Front, Center, and Sides of Endothelial Cell Organization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-immunoprecipitation of Protein Complexes from Different Subcellular Compartments in Vasculogenic Mimicry Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorylation of VE-cadherin controls endothelial phenotypes via p120-catenin coupling and Rac1 activation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: pVEC (Cadherin-5) as a Versatile Carrier for Macromolecule Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The delivery of large therapeutic molecules across cellular membranes remains a significant challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution to this obstacle. This technical guide provides an in-depth overview of pVEC, a cell-penetrating peptide derived from Vascular Endothelial Cadherin-5 (VE-cadherin). We will explore its mechanism, carrier capabilities, relevant cellular signaling pathways, and detailed experimental protocols for its study. This document serves as a comprehensive resource for researchers aiming to leverage pVEC for the intracellular delivery of macromolecules.

Introduction to VE-Cadherin and the pVEC Peptide

Vascular Endothelial Cadherin (VE-cadherin), also known as Cadherin-5 or CD144, is a transmembrane protein crucial for the formation and maintenance of adherens junctions between endothelial cells.[1][2] It plays a vital role in controlling vascular permeability, angiogenesis, and contact inhibition of cell growth.[2][3] The stability of VE-cadherin at the cell surface is tightly regulated, primarily through its interaction with cytoplasmic proteins like p120-catenin, which prevents its endocytosis and subsequent degradation.[4]

Derived from the murine sequence of VE-cadherin (amino acids 615-632), pVEC is an 18-amino-acid peptide that has been identified as a potent cell-penetrating peptide (CPP). Unlike the full-length protein, pVEC has the intrinsic ability to translocate across the plasma membrane and can be conjugated to macromolecules to facilitate their intracellular delivery. Studies have shown that pVEC is efficiently taken up by various cell types, including human aortic and brain capillary endothelial cells, and accumulates in nuclear structures. Its ability to transport cargo at low micromolar concentrations without causing significant membrane disruption makes it an attractive vehicle for drug delivery applications.

Quantitative Data on pVEC Carrier Function

The efficacy of a CPP is determined by its uptake efficiency, cargo capacity, and effective concentration. The following tables summarize the available quantitative data for the pVEC peptide.

Table 1: Cellular Uptake and Translocation Efficiency

| Parameter | Value | Cell Lines Tested | Source |

|---|---|---|---|

| Uptake Efficiency vs. Penetratin | Equal or slightly higher concentration | Human Aortic Endothelial Cells, Brain Capillary Endothelial Cells, Bowes Melanoma Cells, Murine Brain Endothelial Cells | |

| Effective Concentration | Low micromolar (µM) | Not specified |

| Translocation Mechanism | Non-endocytotic (occurs at 4°C) | Not specified | |

Table 2: Cargo Delivery Capacity

| Cargo Type | Cargo Size | Result | Source |

|---|---|---|---|

| Peptide Nucleic Acid (PNA) | 1.7 kDa | Successful transport |

| Streptavidin-FITC | 67 kDa | Successful transport | |

Associated VE-Cadherin Signaling Pathways

While pVEC's translocation is reported to be receptor-independent, its parent molecule, VE-cadherin, is a central hub for endothelial cell signaling. Understanding these pathways is crucial as modulating VE-cadherin stability or signaling could potentially influence the local environment for pVEC-mediated delivery.

p120-Catenin-Mediated Stabilization of VE-Cadherin

The stability of VE-cadherin at the plasma membrane is critical for endothelial barrier function. A key regulatory mechanism involves p120-catenin, which binds directly to the juxtamembrane domain of VE-cadherin. This binding masks an endocytic signal, thereby inhibiting the clathrin-dependent internalization of VE-cadherin and preventing its degradation. This stabilization is essential for maintaining junctional integrity.

Caption: p120-catenin binding masks an endocytic motif on VE-cadherin, preventing its internalization.

VEGF-A Signaling and VE-Cadherin Internalization

Vascular Endothelial Growth Factor A (VEGF-A) is a potent signaling molecule that can disrupt endothelial junctions, increasing permeability. Upon VEGF-A binding, its receptor (VEGFR2) dimerizes and, through Src kinase, phosphorylates VE-cadherin. This phosphorylation event promotes the endocytosis of VE-cadherin, weakening cell-cell adhesion. This pathway also activates downstream signals for proliferation (ERK/MAPK) and survival (PI3K/AKT).

Caption: VEGF-A signaling pathway leading to VE-cadherin phosphorylation and internalization.

Experimental Protocols and Workflows

Investigating the carrier function of pVEC requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) of Membrane Proteins

This protocol is used to study the interaction between membrane-bound proteins, such as VE-cadherin and its binding partners.

Protocol Steps:

-

Cell Lysis:

-

Wash cultured cells expressing the proteins of interest twice with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer suitable for membrane proteins (e.g., 1% NP-40 or 1% Triton X-100 in Tris-buffered saline with protease and phosphatase inhibitors).

-

Incubate the cells in lysis buffer for 30 minutes on a rotator at 4°C.

-

Scrape the cells and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add Protein A/G-coupled agarose or magnetic beads to the cell lysate.

-

Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Centrifuge or use a magnetic stand to pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer (or a more stringent wash buffer). This step is critical to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Pellet the beads, and collect the supernatant which contains the immunoprecipitated proteins.

-

Analyze the proteins by Western blotting using antibodies against the "bait" and suspected interacting "prey" proteins.

-

Caption: Workflow for Co-Immunoprecipitation of membrane-associated protein complexes.

In Situ Brain Perfusion

This technique allows for the controlled delivery of substances to the brain vasculature to study transport across the blood-brain barrier (BBB). It is an invaluable method for assessing the delivery efficiency of pVEC-conjugated macromolecules to the brain.

Protocol Steps (Rat Model):

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat (e.g., with pentobarbital).

-

Perform a midline cervical incision to expose the common carotid arteries (CCAs).

-

Ligate the external carotid artery (ECA) branches, and place a catheter retrogradely into the ECA stump, pointing towards the CCA bifurcation.

-

Ligate the pterygopalatine artery.

-

-

Initiation of Perfusion:

-

Begin the infusion of the perfusion fluid (e.g., bicarbonate-buffered saline, artificial blood) through the ECA catheter at a controlled rate (e.g., 2.5-5.0 mL/min). The perfusion fluid should contain the pVEC-cargo conjugate at a known concentration.

-

Simultaneously, sever the jugular veins to allow for drainage and prevent a rise in intracranial pressure.

-

-

Perfusion and Termination:

-

Perfuse for a defined period (e.g., 60 seconds to 5 minutes).

-

Terminate the perfusion by decapitating the animal.

-

Immediately dissect the brain and collect samples from desired regions (e.g., cortex, hippocampus).

-

-

Sample Analysis:

-

Homogenize the brain tissue samples.

-

Quantify the amount of the pVEC-cargo conjugate that has entered the brain tissue using an appropriate method (e.g., fluorescence measurement for a fluorescently-labeled cargo, ELISA, or liquid scintillation counting for a radiolabeled cargo).

-

Calculate the cerebrovascular permeability or uptake rate.

-

Caption: Experimental workflow for the in situ brain perfusion technique.

Fluorescence Microscopy for Cellular Uptake

This protocol is used to visualize the internalization and subcellular localization of fluorescently labeled pVEC and its cargo.

Protocol Steps:

-

Cell Culture:

-

Plate endothelial cells (or other target cells) on glass coverslips and grow to the desired confluency.

-

-

Incubation:

-

Prepare a solution of fluorescently labeled pVEC-cargo conjugate in cell culture medium.

-

Remove the old medium from the cells, wash with PBS, and add the medium containing the conjugate.

-

Incubate for a specific time period (e.g., 30 minutes to 4 hours) at 37°C.

-

-

Fixation and Permeabilization:

-

Wash the cells three times with PBS to remove the extracellular conjugate.

-

Fix the cells with 2-4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash again with PBS.

-

If intracellular staining is required (e.g., for organelles), permeabilize the cells with 0.05-0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining (Optional):

-

Block non-specific binding with a blocking buffer (e.g., 4% BSA in PBS) for 1 hour.

-

Stain for specific cellular structures, such as the nucleus (with DAPI) or the actin cytoskeleton (with fluorescently-labeled phalloidin).

-

-

Mounting and Imaging:

-

Wash the coverslips with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope, capturing images in the appropriate channels for the pVEC-cargo, nucleus, and any other stained structures.

-

References

The Unconventional Entry of pVEC: A Technical Guide to a Cadherin-5 Receptor-Independent Uptake Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of the cellular uptake mechanism of the pVEC peptide, a cell-penetrating peptide (CPP) derived from the murine vascular endothelial (VE)-cadherin, also known as Cadherin-5. Tailored for researchers, scientists, and drug development professionals, this document elucidates the receptor-independent and predominantly non-endocytotic pathway of pVEC internalization, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

The pVEC peptide, with the amino acid sequence LLIILRRRIRKQAHAHSK, has garnered significant interest as a potent carrier for the intracellular delivery of various cargo molecules.[1] Its origin from VE-cadherin, a critical component of endothelial cell adherens junctions, is a notable feature; however, its mechanism of cellular entry circumvents the need for a specific receptor.[2][3]

Core Uptake Mechanism: Direct Membrane Translocation

The cellular uptake of pVEC is characterized by a direct translocation across the plasma membrane, a process that is independent of classical receptor-mediated endocytosis.[2][3] This assertion is supported by multiple lines of evidence, including the peptide's ability to enter cells at low temperatures (4°C), a condition that largely inhibits energy-dependent endocytotic pathways. Furthermore, the presence of various endocytosis inhibitors does not significantly impede its internalization.

Molecular dynamics simulations have provided a detailed, atomistic view of this process, revealing a three-stage translocation mechanism:

-

Adsorption: The cationic residues in the central region of pVEC initiate contact with the negatively charged components of the cell membrane, facilitating the initial binding.

-

Insertion: The N-terminal hydrophobic domain of the peptide then inserts into the lipid bilayer. This step is crucial for the translocation process, and modifications to these hydrophobic residues have been shown to significantly decrease uptake efficiency.

-

Translocation: Following the insertion of the hydrophobic core, the entire peptide traverses the membrane.

While direct translocation is the predominant pathway, some studies suggest a minor endocytotic component may be involved, particularly when pVEC is conjugated to large cargo molecules. For instance, one study reported a reduction in pVEC uptake in the presence of wortmannin, an inhibitor of macropinocytosis.

Quantitative Analysis of pVEC Uptake

The efficiency of pVEC's cellular uptake has been quantified in various studies, often in comparison to other well-known CPPs. The following tables summarize key quantitative findings.

| Cell Line | Peptide | Uptake Efficiency | Reference |

| Murine Brain Endothelial Cells | pVEC | Highest among cell lines tested | |

| Human Aortic Endothelial Cells | pVEC | Equal or slightly higher than penetratin | |

| Brain Capillary Endothelial Cells | pVEC | Equal or slightly higher than penetratin | |

| Bowes Melanoma Cells | pVEC | Equal or slightly higher than penetratin |

| In Vivo Model | Peptide | Parameter | Value | Reference |

| Mouse | pVEC | Brain Influx Rate | High | |

| Mouse | SynB3 | Brain Influx Rate | High | |

| Mouse | Tat11 | Brain Influx Rate | High | |

| Mouse | TP10 | Brain Influx Rate | Low | |

| Mouse | TP10-2 | Brain Influx Rate | Low |

Experimental Protocols

This section details the methodologies employed in key experiments to elucidate the uptake mechanism of pVEC.

Cellular Uptake Quantification using Fluorescence Microscopy

This protocol is a standard method for visualizing and qualitatively assessing the internalization of fluorescently labeled peptides.

Materials:

-

Fluorescently labeled pVEC (e.g., FITC-pVEC)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cells of interest (e.g., Bowes melanoma cells)

-

Confocal microscope

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 24-well plate with coverslips) and allow them to adhere overnight.

-

Incubate the cells with a known concentration of fluorescently labeled pVEC in serum-free medium for a specified time (e.g., 1 hour) at 37°C.

-

To investigate the role of endocytosis, pre-incubate cells with endocytosis inhibitors (e.g., wortmannin, nystatin) for 30 minutes before adding the peptide.

-

After incubation, wash the cells three times with PBS to remove extracellularly bound peptide.

-

Treat the cells with trypsin-EDTA to further remove non-internalized, membrane-bound peptide.

-

Wash the cells again with PBS.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a confocal microscope.

Quantitative Uptake Analysis using MALDI-TOF Mass Spectrometry

This method allows for the precise quantification of intact internalized peptides.

Materials:

-

pVEC peptide

-

Isotopically labeled pVEC internal standard

-

Cell lysis buffer

-

Biotinylated peptides for purification (optional)

-

Streptavidin-coated beads (if using biotinylated peptides)

-

MALDI-TOF mass spectrometer

-

Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)

Procedure:

-

Incubate cells with the pVEC peptide as described above.

-

After incubation and washing, lyse the cells to release the internalized peptide.

-

Add a known amount of the isotopically labeled pVEC internal standard to the cell lysate.

-

If using biotinylated peptides, purify the peptide-standard mixture using streptavidin-coated beads.

-

Mix the purified sample with the MALDI matrix solution and spot it onto the MALDI target plate.

-

Analyze the sample using a MALDI-TOF mass spectrometer.

-

Quantify the amount of internalized pVEC by comparing the signal intensity of the analyte with that of the internal standard.

Visualizing the pVEC Uptake Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

Caption: pVEC's three-stage direct translocation across the cell membrane.

Caption: General experimental workflow for assessing pVEC cellular uptake.

Conclusion

The pVEC peptide represents a promising vector for intracellular drug delivery due to its efficient, receptor-independent uptake mechanism. By directly translocating across the cell membrane, it can bypass the endo-lysosomal pathway, which often leads to the degradation of delivered cargo. The N-terminal hydrophobic region is a key determinant of its translocation efficiency. While the primary mode of entry is non-endocytotic, the potential for a minor endocytotic component, especially with larger cargos, should be considered in the design of pVEC-based delivery systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this unique cell-penetrating peptide.

References

pVEC (Cadherin-5) Peptide: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The pVEC peptide, derived from the murine vascular endothelial (VE)-cadherin, also known as Cadherin-5, is an 18-amino acid cell-penetrating peptide (CPP) that has garnered significant interest in the field of drug delivery.[1][2][3][4] Its ability to traverse cellular membranes and transport a variety of cargo molecules into the cytoplasm and nucleus makes it a promising vector for therapeutic and diagnostic applications.[3] This technical guide provides a comprehensive overview of the basic properties of the pVEC peptide, including its physicochemical characteristics, mechanism of action, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Physicochemical Characteristics

The pVEC peptide is derived from the juxtamembrane and transmembrane domains of murine VE-cadherin. Its primary sequence is LLIILRRRIRKQAHAHSK. The peptide's amphipathic nature, with a hydrophobic N-terminus and a cationic central region, is crucial for its cell-penetrating capabilities.

Table 1: Physicochemical Properties of pVEC Peptide

| Property | Value | Reference |

| Amino Acid Sequence | LLIILRRRIRKQAHAHSK | |

| Length | 18 amino acids | |

| Origin | Murine VE-cadherin (Cadherin-5) | |

| Molecular Weight | Approximately 2209.7 g/mol | |

| Charge (at neutral pH) | Highly positive | |

| Key Structural Features | Hydrophobic N-terminal region, cationic central region |

Mechanism of Cellular Uptake

The precise mechanism of pVEC's cellular entry is still under investigation, with evidence suggesting multiple pathways. Initial studies proposed a direct, non-endocytotic translocation across the plasma membrane, as uptake was observed even at 4°C. This energy-independent pathway is a hallmark of certain CPPs. However, other studies indicate that endocytosis also plays a significant role in the uptake of pVEC, particularly when attached to cargo. Treatment with endocytosis inhibitors has been shown to reduce the internalization of pVEC. Therefore, it is likely that pVEC utilizes a combination of direct penetration and endocytic pathways, with the dominant mechanism potentially depending on the cargo, cell type, and experimental conditions.

Quantitative Data and Efficacy

While extensive quantitative data such as specific binding affinities and IC50 values for pVEC are not widely published, comparative studies have provided insights into its efficacy as a cell-penetrating peptide.

Table 2: Comparative Cellular Uptake of pVEC

| Comparison | Observation | Cell Lines Tested | Reference |

| pVEC vs. Penetratin | pVEC showed equal or slightly higher cellular uptake. | Human aortic endothelial cells, brain capillary endothelial cells, Bowes melanoma cells, murine brain endothelial cells. | |

| pVEC vs. Tat and Transportan | pTat and transportan exhibited higher protein transduction efficiency than pVEC. | HeLa cells. | |

| Multivalent pVEC | Divalent and tetravalent forms of pVEC did not show a significant increase in cellular uptake compared to the monovalent form. | HeLa and CHO cells. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pVEC peptide.

Cellular Uptake and Intracellular Localization using Confocal Microscopy

This protocol allows for the visualization and qualitative assessment of pVEC's entry into cells and its subcellular distribution.

Materials:

-

Fluorescently labeled pVEC (e.g., FITC-pVEC)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixing

-

DAPI or Hoechst for nuclear staining

-

Mounting medium

-

Confocal microscope

Protocol:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Peptide Incubation: Treat the cells with the desired concentration of fluorescently labeled pVEC in serum-free medium and incubate for a specified time (e.g., 1-4 hours) at 37°C.

-

Washing: Remove the peptide-containing medium and wash the cells three times with PBS to remove extracellular peptide.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Staining: Wash the cells with PBS and then stain the nuclei with DAPI or Hoechst solution for 5-10 minutes.

-

Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the pVEC fluorophore and the nuclear stain. A Z-stack of images can be acquired to confirm intracellular localization.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and the cytotoxic effects of the peptide.

Materials:

-

pVEC peptide

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Peptide Treatment: Treat the cells with a range of concentrations of the pVEC peptide and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

In Vivo Biodistribution Study

This protocol outlines the general steps for determining the distribution of pVEC in a living organism.

Materials:

-

Labeled pVEC (e.g., with a near-infrared fluorescent dye or a radionuclide)

-

Animal model (e.g., mice)

-

Imaging system (e.g., IVIS for fluorescence imaging or SPECT/PET for radionuclide imaging)

Protocol:

-

Peptide Administration: Administer the labeled pVEC to the animal model via the desired route (e.g., intravenous injection).

-

In Vivo Imaging: At various time points post-administration, image the live animal using the appropriate imaging system to monitor the whole-body distribution of the peptide.

-

Ex Vivo Organ Analysis: At the end of the study, euthanize the animal and harvest major organs (e.g., liver, spleen, kidneys, lungs, heart, brain).

-

Ex Vivo Imaging and Quantification: Image the harvested organs to determine the amount of peptide accumulated in each tissue. For fluorescently labeled peptides, the fluorescence intensity of homogenized organs can be measured. For radiolabeled peptides, a gamma counter can be used to quantify the radioactivity in each organ.

-

Data Analysis: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Logical Relationships

While the direct impact of the pVEC peptide on intracellular signaling is not well-documented, its parent molecule, VE-cadherin, is a key regulator of endothelial cell function through various signaling pathways. Understanding these pathways is crucial for researchers working with pVEC in the context of vascular biology and drug delivery to endothelial cells.

Caption: VE-Cadherin signaling at endothelial cell junctions.

The diagram above illustrates the central role of VE-cadherin in maintaining endothelial barrier integrity and mediating signals from growth factors like VEGF. VE-cadherin forms a complex with catenins (p120-catenin, β-catenin, and α-catenin) to link to the actin cytoskeleton. Its phosphorylation state, regulated by kinases like Src (activated by VEGFR2) and phosphatases like VE-PTP, is critical for junctional stability.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for characterizing CPPs like pVEC.

Caption: Workflow for CPP characterization.

This workflow outlines the logical progression from peptide synthesis to in vivo evaluation for a cell-penetrating peptide like pVEC.

Caption: Intracellular cargo delivery workflow.

This diagram illustrates the key steps involved in the intracellular delivery of a cargo molecule mediated by pVEC, from initial cell incubation to the final biological effect of the cargo.

References

Methodological & Application

Application Notes and Protocols for pVEC (Cadherin-5) Mediated Protein Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial-Cadherin (VE-Cadherin or Cadherin-5), a key protein in maintaining endothelial barrier integrity, has been the source for the development of a potent cell-penetrating peptide (CPP), pVEC.[1][2] This 18-amino acid peptide, derived from the murine VE-cadherin sequence, has demonstrated remarkable efficiency in traversing cellular membranes to deliver a variety of macromolecular cargo, including proteins and nucleic acids, into the cytoplasm and nucleus of cells.[1][3] The mechanism of uptake for pVEC is reported to be largely independent of endocytosis, allowing for direct translocation across the plasma membrane and avoiding endosomal entrapment, a significant hurdle in drug delivery.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing pVEC for the intracellular delivery of proteins. The information is intended to guide researchers in harnessing this technology for basic research, target validation, and the development of novel protein-based therapeutics.

Signaling Pathways Involving VE-Cadherin

Understanding the native biological context of VE-cadherin is crucial for appreciating the potential cellular interactions of pVEC. VE-cadherin is a central player in regulating endothelial cell adhesion, proliferation, and permeability through complex signaling networks.

Caption: VE-Cadherin signaling at endothelial cell-cell junctions.

Experimental Workflow for pVEC-Mediated Protein Delivery

The general workflow for delivering a protein of interest into mammalian cells using pVEC involves three main stages: conjugation of the pVEC peptide to the cargo protein, delivery of the conjugate to the cells, and subsequent analysis of delivery efficiency and downstream effects.

Caption: General experimental workflow for pVEC-mediated protein delivery.

Quantitative Data on pVEC-Mediated Delivery

While comprehensive quantitative data for pVEC-mediated delivery of various proteins into a wide range of mammalian cells is still emerging, studies in other cell types provide valuable insights into its efficiency. The following table summarizes data from a study on the delivery of a Cas9 Ribonucleoprotein (RNP) complex into the microalga C. reinhardtii using pVEC. This data demonstrates a concentration-dependent delivery efficiency.

| pVEC Concentration (µM) | Delivery Efficiency of Cas9-RNP (%) |

| 5 | 8.41 |

| 8 | 24.36 |

| 10 | 46.56 |

| Data adapted from a study on C. reinhardtii. |

Experimental Protocols

Protocol 1: Conjugation of pVEC Peptide to a Cargo Protein

This protocol describes a general method for conjugating a cysteine-containing pVEC peptide to a protein containing a maleimide-reactive group. The reverse labeling strategy (maleimide on the peptide and sulfhydryl on the protein) is also feasible.

Materials:

-

pVEC peptide with a terminal cysteine (e.g., Ac-LLIILRRRIRKQAHAHSK-Cys-NH2)

-

Protein of interest with a reactive maleimide group

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, with 1-2 mM EDTA

-

Dimethylformamide (DMF) for dissolving the peptide if necessary

-

Desalting column or dialysis cassette (e.g., 10 kDa MWCO)

-

Bradford or BCA protein assay reagents

Procedure:

-

Protein Preparation:

-

Prepare the maleimide-activated protein according to the manufacturer's instructions or established protocols.

-

Ensure the protein is in a suitable buffer (e.g., PBS, pH 7.2) and at a known concentration.

-

-

pVEC Peptide Preparation:

-

Dissolve the cysteine-containing pVEC peptide in the Conjugation Buffer. If the peptide has low aqueous solubility, it can first be dissolved in a small amount of DMF and then added to the buffer.

-

-

Conjugation Reaction:

-

Add the pVEC peptide solution to the maleimide-activated protein solution at a molar ratio of 10:1 to 20:1 (peptide:protein). The optimal ratio may need to be determined empirically.

-

Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight with gentle agitation.

-

-

Purification of the Conjugate:

-

Remove the unreacted peptide and by-products by dialysis against PBS or by using a desalting column.

-

The choice of purification method will depend on the size of the protein.

-

-

Characterization of the Conjugate:

-

Determine the final concentration of the pVEC-protein conjugate using a standard protein assay (e.g., Bradford or BCA).

-

The conjugation efficiency can be assessed by SDS-PAGE, where a shift in the molecular weight of the protein should be observed. Further characterization can be performed using mass spectrometry.

-

Protocol 2: pVEC-Mediated Protein Delivery into Mammalian Cells

This protocol provides a general procedure for the delivery of a pVEC-protein conjugate into cultured mammalian cells. Optimization of concentration and incubation time is recommended for each cell type and protein conjugate.

Materials:

-

Mammalian cells of interest (e.g., HeLa, HEK293, endothelial cells)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

pVEC-protein conjugate (from Protocol 1)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for cell detachment, if needed)

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells in a suitable culture plate (e.g., 24-well or 96-well plate) at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

-

Preparation of the Delivery Solution:

-

On the day of the experiment, aspirate the complete medium from the cells and wash once with pre-warmed PBS.

-

Dilute the pVEC-protein conjugate to the desired final concentration (e.g., 1-10 µM) in serum-free medium. It is recommended to test a range of concentrations to determine the optimal condition.

-

-

Incubation:

-

Add the delivery solution containing the pVEC-protein conjugate to the cells.

-

Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C. The optimal incubation time should be determined empirically.

-

-

Post-Incubation Wash:

-

After incubation, aspirate the delivery solution and wash the cells three times with PBS to remove any conjugate that has not been internalized.

-

Add fresh complete culture medium to the cells.

-

-

Analysis:

-

The cells are now ready for downstream analysis to assess protein delivery and function (see Protocol 3).

-

Protocol 3: Quantification of Intracellular Protein Delivery

This protocol outlines several common methods to quantify the efficiency of pVEC-mediated protein delivery.

A. Fluorescence Microscopy/Confocal Microscopy:

-

Principle: Visualizes and can semi-quantitatively assess the intracellular delivery of a fluorescently labeled cargo protein.

-

Procedure:

-

Use a fluorescently labeled protein for conjugation with pVEC.

-

Following the delivery protocol (Protocol 2), wash the cells and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

-

Image analysis software can be used to quantify the intracellular fluorescence intensity.

-

B. Flow Cytometry (FACS):

-

Principle: Provides a quantitative measure of the percentage of cells that have internalized the fluorescently labeled protein and the mean fluorescence intensity of the cell population.

-

Procedure:

-

Use a fluorescently labeled protein for conjugation with pVEC.

-

Following the delivery protocol (Protocol 2), detach the cells using Trypsin-EDTA.

-

Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).

-

Analyze the cells on a flow cytometer, gating on the live cell population.

-

Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

-

C. Western Blot Analysis:

-

Principle: Detects the presence and relative amount of the delivered protein in cell lysates.

-

Procedure:

-

Following the delivery protocol (Protocol 2), lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

-

Determine the total protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for the delivered protein, followed by a secondary antibody conjugated to HRP.

-

Detect the signal using a chemiluminescent substrate and quantify the band intensities using densitometry. A loading control (e.g., GAPDH or β-actin) should be used for normalization.

-

Conclusion

The pVEC peptide represents a promising tool for the intracellular delivery of proteins, offering a potentially efficient and direct route into the cell. The protocols and information provided herein serve as a starting point for researchers to explore the applications of pVEC-mediated delivery. It is important to note that optimization of conjugation, delivery conditions, and analytical methods will be necessary to achieve the best results for each specific protein and cell type. Further research into the downstream cellular effects and the in vivo applications of this technology will undoubtedly expand its utility in both basic science and therapeutic development.

References